2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step reactions. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through electrophilic substitution reactions, often using o-aminothiophenols and aromatic aldehydes in ethanol as the reaction medium.
Construction of Pyrazolopyridine Core: The pyrazolopyridine core is constructed via cyclization reactions, which may involve the use of hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of Thiophene Substituent: The thiophene moiety is introduced through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YL)ACETONITRILE: A benzothiazole derivative with similar structural features.
3-(1,3-BENZOTHIAZOL-2-YL) 2-PHENYL QUINAZOLIN-4(3H)-ONES: Another benzothiazole-based compound with potent antibacterial activity.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its combination of a benzothiazole moiety, a pyrazolopyridine core, and a thiophene substituent. This unique structure contributes to its diverse range of applications and its potential as a multifunctional compound in scientific research .
Properties
Molecular Formula |
C19H13N4O2S2- |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C19H14N4O2S2/c1-11-17-14(9-16(24)22(11)10-12-5-4-8-26-12)21-23(18(17)25)19-20-13-6-2-3-7-15(13)27-19/h2-9,24H,10H2,1H3/p-1 |
InChI Key |
VPKWQIDMOLUAFY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CS5)[O-] |
Origin of Product |
United States |
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